

Technical Guide: Spectroscopic Analysis of 2-Chloro-4,6-difluorobenzoic Acid

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Compound of Interest

Compound Name: 2-Chloro-4,6-difluorobenzoic acid

Cat. No.: B572935

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally determined spectral data (NMR, IR, MS) for **2-Chloro-4,6-difluorobenzoic acid** (CAS No. 1242339-67-8) is limited. While some vendors indicate conformity to structure via NMR, the raw data is not readily accessible. This guide provides the standardized, detailed experimental protocols that would be employed to acquire and interpret such data, along with data presentation templates.

Data Presentation

The following tables are structured to present the spectral data for **2-Chloro-4,6-difluorobenzoic acid** upon its acquisition.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available				
Data not available				
Data not available				

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	

Table 3: IR Spectral Data

Frequency (cm ⁻¹)	Intensity	Assignment
Data not available		
Data not available		
Data not available		
Data not available		
Data not available		

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
Data not available		
Data not available		
Data not available		
Data not available		

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra for a solid organic compound like **2-Chloro-4,6-difluorobenzoic acid**.

Sample Preparation:

- **Sample Weighing:** Accurately weigh between 5-25 mg of the analyte for ¹H NMR, and 50-100 mg for ¹³C NMR experiments.[\[1\]](#)[\[2\]](#)
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the compound. Common choices for nonpolar organic compounds include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[\[1\]](#)[\[2\]](#)

- **Dissolution:** In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle vortexing or sonication can be used to ensure the sample is fully dissolved.[1][2] Solid particles should not be present as they can interfere with the shimming process.[2]
- **Transfer to NMR Tube:** Using a glass Pasteur pipette, carefully transfer the homogenous solution into a clean, high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]
- **Internal Standard (Optional):** If a chemical shift reference is needed, a small amount of an internal standard like Tetramethylsilane (TMS) can be added to the solvent.[1]
- **Cleaning and Capping:** Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove any fingerprints or dust. Cap the tube securely.[1]

Data Acquisition:

- **Instrument Setup:** Place the NMR tube into a spinner turbine, using a depth gauge to ensure consistent positioning. Insert the sample into the NMR spectrometer.
- **Locking and Shimming:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
- **Acquisition:** Acquire the ^1H spectrum. For the ^{13}C spectrum, a greater number of scans will be necessary due to the low natural abundance and lower intrinsic sensitivity of the ^{13}C nucleus.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is a common technique for obtaining a high-quality transmission spectrum.[4][5]

Sample Preparation (KBr Pellet Method):

- **Grinding:** Grind a small amount (1-2 mg) of **2-Chloro-4,6-difluorobenzoic acid** into a fine powder using an agate mortar and pestle.[4]

- **Mixing:** Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR range.[4][5] Mix the sample and KBr thoroughly.
- **Pellet Formation:** Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[4][6]
- **Background Spectrum:** A blank KBr pellet (containing no sample) must be prepared and analyzed first to obtain a background spectrum. This corrects for atmospheric moisture and any light scattering from the KBr itself.[5]

Data Acquisition:

- **Sample Placement:** Place the KBr pellet containing the sample into the sample holder within the FT-IR spectrometer's beam path.
- **Spectrum Collection:** Acquire the IR spectrum. Typically, the spectrum is recorded from 4000 cm^{-1} to 400 cm^{-1} . [5][7] The final spectrum is presented in terms of percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of volatile organic compounds.

Sample Introduction and Ionization:

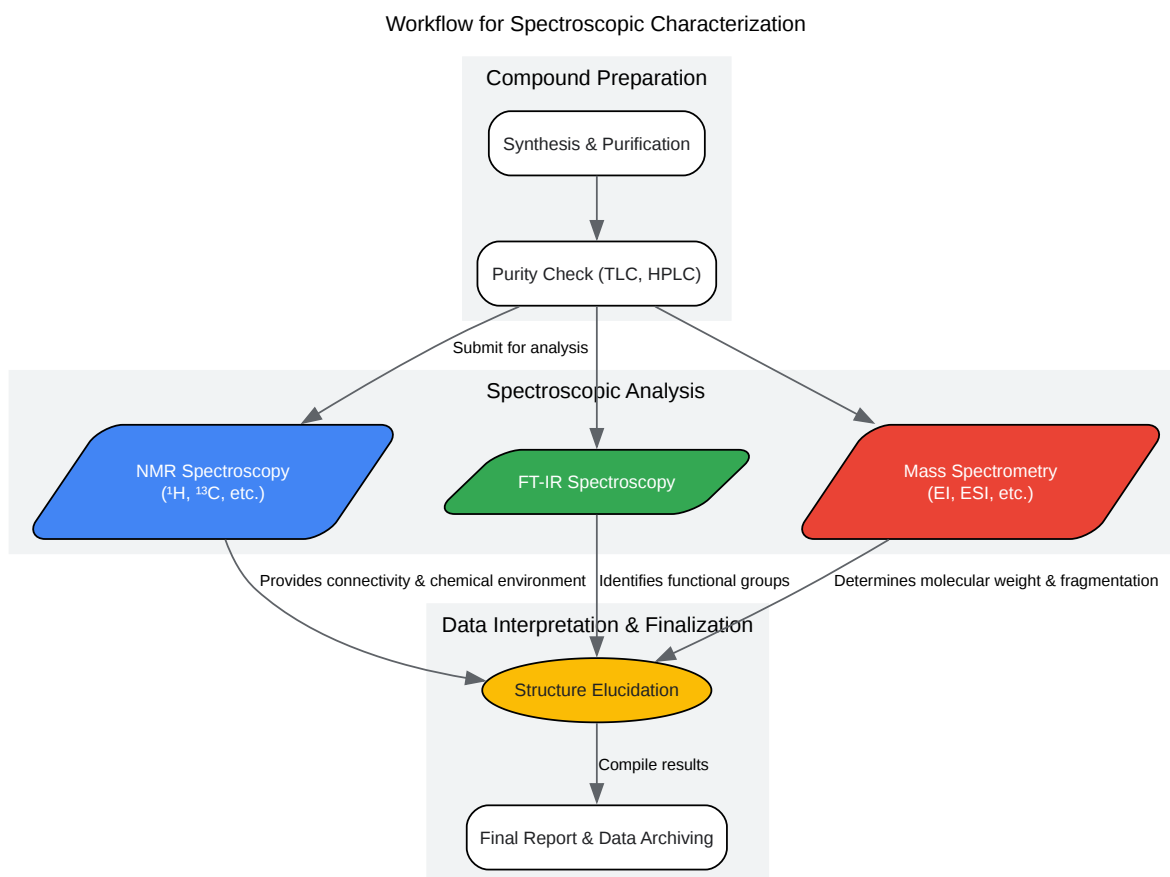
- **Volatility Requirement:** The sample must be thermally stable and have a sufficient vapor pressure (at least 10^{-6} torr) to be analyzed by EI-MS. Heating the sample inlet up to 400°C can be used to achieve this.[8]
- **Ionization:** The gaseous sample molecules are introduced into the ion source where they are bombarded by a beam of high-energy electrons (typically 70 eV).[8][9]
- **Fragmentation:** This high energy causes the molecule to ionize (forming a molecular ion, M^+) and often fragment in a characteristic and reproducible way. These fragment ions provide valuable structural information.[8][10][11]

Data Acquisition:

- **Mass Analysis:** The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).^{[9][11]}
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Mass Spectrum:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: A flowchart illustrating the typical process for characterizing a chemical compound, from synthesis and purification to spectroscopic analysis and final structure determination.

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